Higher Lipophilicity vs. Non-Fluorinated Parent
The introduction of a fluorine atom at the meta-position of the phenyl ring significantly alters the compound's lipophilicity compared to its non-fluorinated analog. The reported LogP for methyl 3-(3-fluorophenyl)-2-hydroxypropanoate is 1.47 . This represents a substantial increase over the non-fluorinated parent compound, methyl 2-hydroxy-3-phenylpropanoate, which has reported LogP values ranging from 0.76 to 1.5 depending on the computational method [1][2]. This increase in lipophilicity, driven by the presence of the fluorine atom, is a critical factor influencing passive membrane permeability and tissue distribution, and is a key design element in medicinal chemistry for improving the oral bioavailability of drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.47 |
| Comparator Or Baseline | Methyl 2-hydroxy-3-phenylpropanoate (LogP = 0.76 - 1.50) |
| Quantified Difference | ΔLogP ≈ +0.0 to +0.71 units (Target is more lipophilic) |
| Conditions | Calculated LogP values (computational prediction) |
Why This Matters
For procurement, this confirms that the fluorinated compound offers a distinct physicochemical profile from its non-fluorinated counterpart, justifying its selection when increased lipophilicity is required for target engagement or passive absorption.
- [1] Molbase. (n.d.). Physicochemical properties of Methyl 2-hydroxy-3-phenylpropanoate (CAS 13674-16-3). (LogP value: 0.763). View Source
- [2] Plantaedb. (2025). Database entry for Methyl 2-hydroxy-3-phenylpropanoate. (XLogP value: 1.50). View Source
